molecular formula C36H34BrN3O3S B2897996 1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone CAS No. 681279-88-9

1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone

Cat. No.: B2897996
CAS No.: 681279-88-9
M. Wt: 668.65
InChI Key: MSGVLPGOWDSWIA-UHFFFAOYSA-N
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Description

1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C36H34BrN3O3S and its molecular weight is 668.65. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Evaluation

The design and synthesis of Pyrazolinyl bromophenylthiazoles, which might include derivatives or related compounds to the specified chemical, have been explored for their antibacterial properties. These derivatives undergo a series of chemical reactions leading to the production of compounds that were evaluated against S. aureus (gram-positive) and E. coli (gram-negative) bacteria. This research demonstrates the potential utility of such compounds in developing new antibacterial agents (Hawaiz, 2018).

Antioxidant and Antimicrobial Agents

Another study focused on the synthesis of a novel series of pyrazole chalcones, which, while not directly mentioned, are chemically related and exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. These compounds showed promising activities in TNF-alpha and IL-6 inhibitory assays, DPPH free radical scavenging assay, and against pathogenic bacteria and fungi, highlighting their potential as lead compounds for drug discovery (Bandgar et al., 2009).

Synthesis and Characterization

Research also extends to the synthesis and characterization of related compounds, showcasing the wide array of chemical reactions and analytical techniques used to elucidate the structures of these complex molecules. This foundational work supports further investigations into the applications of such compounds in various biological contexts (Skladchikov et al., 2012).

Molecular Structure Analysis

The detailed analysis of molecular structures, including vibrational assignments, HOMO-LUMO analysis, and molecular docking studies, plays a crucial role in understanding the properties and potential applications of these compounds. Such studies can predict the reactivity, stability, and interaction of these molecules with biological targets, offering insights into their potential therapeutic uses (Mary et al., 2015).

Fungicidal Activity

Explorations into the fungicidal activity of new thiazole derivatives derived from bromo-1-(3,4-dimethylphenyl)ethanone underline the potential of these compounds in addressing fungal pathogens. Such research not only contributes to the discovery of new antifungal agents but also enhances our understanding of the chemical frameworks effective against such biological threats (Bashandy et al., 2008).

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34BrN3O3S/c1-23-12-13-24(2)26(18-23)20-39-21-34(28-8-5-6-10-31(28)39)44-22-35(41)40-32(29-9-7-11-33(42-3)36(29)43-4)19-30(38-40)25-14-16-27(37)17-15-25/h5-18,21,32H,19-20,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGVLPGOWDSWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=C(C(=CC=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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